molecular formula C11H20N2O3 B153392 Tert-butyl 4-carbamoylpiperidine-1-carboxylate CAS No. 91419-48-6

Tert-butyl 4-carbamoylpiperidine-1-carboxylate

Cat. No. B153392
CAS RN: 91419-48-6
M. Wt: 228.29 g/mol
InChI Key: YHFUWPUJUMZXBD-UHFFFAOYSA-N
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Description

The tert-butyl 4-carbamoylpiperidine-1-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are characterized by a piperidine ring, which is a six-membered heterocycle with one nitrogen atom, and various substituents that can modify their chemical and physical properties. The tert-butyl group is a common bulky alkyl substituent that can influence the reactivity and solubility of the molecule.

Synthesis Analysis

The synthesis of tert-butyl 4-carbamoylpiperidine-1-carboxylate and related compounds involves multiple steps, including protection and deprotection of functional groups, and the formation of the piperidine ring. For example, the synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate involves Boc anhydride protection, oxidation, and reduction steps . Similarly, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate is achieved through a condensation reaction . These synthetic routes are crucial for the preparation of intermediates used in pharmaceuticals, such as CDK9 inhibitors and Ibrutinib .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted piperidine derivatives has been studied using various techniques, including X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the crystal structure of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was determined using XRD, and the molecular structure was optimized using density functional theory (DFT) . These studies provide insights into the conformation of the piperidine ring and the spatial arrangement of substituents, which are important for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

The reactivity of tert-butyl substituted piperidine derivatives is influenced by the presence of the tert-butyl group and other substituents. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives react with L-selectride to yield cis isomers, which can be transformed into trans isomers through the Mitsunobu reaction . The tert-butyl group can also affect the electron density of the molecule, as seen in the synthesis of 4'-tert-butyl-2,2':6',2''-terpyridine, where it acts as an electron-releasing substituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted piperidine derivatives are determined by their molecular structure. The bulky tert-butyl group can prevent close packing of molecules in the solid state, as observed in the crystal structure of 4'-tert-butyl-2,2':6',2''-terpyridine . This steric hindrance can affect the compound's solubility and melting point. Additionally, the presence of the tert-butyl group can influence the compound's boiling point and stability.

Scientific Research Applications

Application 1: Synthesis of Biologically Active Compounds

  • Summary of the Application: Tert-butyl 4-carbamoylpiperidine-1-carboxylate has been used in the synthesis of biologically active natural products like Indiacen A and Indiacen B .
  • Methods of Application: The compound was synthesized starting from commercially available 4-bromo-1H-indole using simple reagents .
  • Results or Outcomes: The synthesized compounds were characterized by spectral data .

Application 2: Synthesis of Vandetanib Intermediate

  • Summary of the Application: Tert-butyl 4-carbamoylpiperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, a medication used to treat certain types of cancer .
  • Methods of Application: The compound was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .
  • Results or Outcomes: The synthesized compound served as a key intermediate in the production of Vandetanib .

Application 3: Synthesis of Fentanyl Derivatives

  • Summary of the Application: Tert-butyl 4-carbamoylpiperidine-1-carboxylate, also known as 1-Boc-4-AP, is used as an intermediate in the manufacture of fentanyl and various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .
  • Methods of Application: The specific methods of application can vary greatly depending on the specific derivative being synthesized .
  • Results or Outcomes: The synthesized compounds are used in the production of various fentanyl derivatives .

Application 4: Synthesis of Vandetanib Intermediate

  • Summary of the Application: Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib .
  • Methods of Application: The compound was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .
  • Results or Outcomes: The synthesized compound served as a key intermediate in the production of Vandetanib .

Application 5: Synthesis of Biologically Active Compounds

  • Summary of the Application: Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an important intermediate in many biologically active compounds such as crizotinib .
  • Methods of Application: The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
  • Results or Outcomes: The synthesized compound served as a key intermediate in the production of various biologically active compounds .

Application 6: Synthesis of Indiacen A and Indiacen B

  • Summary of the Application: Tert-butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . The title compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
  • Methods of Application: The target compound was synthesized starting from commercially available 4-bromo-1H-indole .
  • Results or Outcomes: The newly synthesized compounds were characterized by spectral data .

Safety And Hazards

The safety information for Tert-butyl 4-carbamoylpiperidine-1-carboxylate indicates that it has several hazard statements: H302, H315, H319, H332, H335 . This suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

tert-butyl 4-carbamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-4-8(5-7-13)9(12)14/h8H,4-7H2,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFUWPUJUMZXBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370854
Record name tert-Butyl 4-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-carbamoylpiperidine-1-carboxylate

CAS RN

91419-48-6
Record name tert-Butyl 4-carbamoylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-Butoxycarbonyl)piperidine-4-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl chloroformate (4.6 ml, 48.3 mmol) was added slowly to a solution of 1-(tert-butoxycarbonyl)4-piperidinecarboxylic acid (10 g, 43.6 mmol) in dichloromethane (100 ml) stirred at 0° C. Triethylamine (7.6 ml, 52.3 mmol) was added with stirring over two minutes. 0.88 Ammonia solution (40 ml) was added and the mixture allowed to warm to room temperature with stirring. The mixture was washed with water, 1M citric acid solution and brine, dried (MgSO4), filtered and evaporated under reduced pressure gave the title compound as white solid, 8.94 g.
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of piperidine-4-carboxamide (2 g, 15.6 mmol) in acetonitrile (30 mL), tert-butyldicarbonate (4.4 g, 20.2 mmol, 1.3 eq) and DMAP (190 mg, 1.56 mmol, 0.1 eq) were added and the mixture was stirred at r.t. overnight. It was then concentrated under reduced pressure, taken up with DCM and washed with saturated aqueous NaHCO3, saturated aqueous NH4Cl, brine and water. The organic phase was dried over Na2SO4 and evaporated to dryness. The residue was triturated with diethyl ether and the white solid was filtered and dried to give 2.65 g (74%) of the title product.
Quantity
2 g
Type
reactant
Reaction Step One
Name
tert-butyldicarbonate
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
190 mg
Type
catalyst
Reaction Step One
Yield
74%

Synthesis routes and methods III

Procedure details

To a solution of isonipecotamide (500 mg, 3.90 mmol) in a mixture of 5% aqueous sodium carbonate (7 ml) and 1,4-dioxane (3 ml) was added Boc-anhydride (1.30 ml, 5.85 mmol) and stirred for 5 h at room temperature. The pH was adjusted to 5-6 with acetic acid and volatiles were evaporated under vacuo. The residue was triturated with n-pentane and diethyl ether to yield 740 mg (82.4%) of tert-butyl 4-carbamoylpiperidine-1-carboxylate as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
Boc-anhydride
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Z Zuo, M Chen, X Shao, X Qian, X Liu, X Zhou… - Bioorganic & Medicinal …, 2020 - Elsevier
… Briefly, protection of commercially available piperidine-4-carboxamide with (Boc) 2 O gave intermediate tert-butyl 4-carbamoylpiperidine-1-carboxylate 1, which was vulcanized to yield …
Number of citations: 4 www.sciencedirect.com
NS Greenwood - Synthesis, 2022 - thieme-connect.com
… General procedure A was followed, employing tert-butyl 4-carbamoylpiperidine-1-carboxylate (251 mg, 1.10 mmol, 1.1 equiv) as the nucleophile. The reaction was run for 20 min. …
Number of citations: 6 www.thieme-connect.com
KW Shimkin - 2017 - search.proquest.com
The synthesis of nitrogen-containing organic compounds is of the utmost importance to organic chemistry. For this reason, new methods for the construction of these frameworks are …
Number of citations: 3 search.proquest.com
II Jevtić, L Došen-Mićović, ER Ivanović… - Synthesis, 2016 - thieme-connect.com
… Prepared according to the general procedure for NBA from tert-butyl 4-carbamoylpiperidine-1-carboxylate (1m; 0.20 g, 0.9 mmol) in MeOH (4 mL), LiOH·H 2 O (0.31 g, 7.3 mmol) and …
Number of citations: 17 www.thieme-connect.com

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